2,5-Diaminobenzene-1,4-diol

Catalog No.
S1508874
CAS No.
10325-89-0
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diaminobenzene-1,4-diol

CAS Number

10325-89-0

Product Name

2,5-Diaminobenzene-1,4-diol

IUPAC Name

2,5-diaminobenzene-1,4-diol

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H,7-8H2

InChI Key

RLXBOUUYEFOFSW-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1O)N)O)N

Canonical SMILES

C1=C(C(=CC(=C1O)N)O)N

2,5-Diaminobenzene-1,4-diol, also known as 2,5-diamino-1,4-dihydroxybenzene, is an organic compound characterized by the molecular formula C6H8N2O2. This compound features two amino groups and two hydroxyl groups attached to a benzene ring, making it a derivative of hydroquinone. It exists in both free base and dihydrochloride forms, with the dihydrochloride form being more commonly utilized in various industrial applications. The compound is recognized for its unique chemical properties that allow it to serve as an intermediate in organic synthesis, particularly in the production of heterocyclic compounds and dyes .

  • Oxidation: This compound can be oxidized to form quinones using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction reactions to yield various derivatives depending on the reducing agent employed.
  • Substitution: The amino or hydroxyl groups can participate in substitution reactions where they are replaced by other functional groups .

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionHydrogen gas with palladiumMild conditions
SubstitutionHalogenating agentsVaries

Major Products

  • Oxidation: Quinones
  • Reduction: Various reduced derivatives
  • Substitution: Halogenated benzene derivatives .

The biological activity of 2,5-diaminobenzene-1,4-diol has been studied in various contexts. It has shown potential as an intermediate in the synthesis of biologically active compounds and materials. Notably, polybenzoxazole derived from this compound exhibits high tensile strength and thermal stability, making it suitable for applications in advanced materials .

The synthesis of 2,5-diaminobenzene-1,4-diol typically involves the reduction of 2,5-dinitrobenzene-1,4-diol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions (room temperature and atmospheric pressure).

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale. The process utilizes large reactors and continuous flow systems to enhance efficiency. The final product is purified through crystallization and filtration to achieve the desired purity levels .

The applications of 2,5-diaminobenzene-1,4-diol are diverse:

  • Organic Synthesis: Used as an intermediate for synthesizing various organic compounds.
  • Dyes Production: Serves as a building block for dye manufacturing.
  • Advanced Materials: Its derivatives are used in producing high-performance materials like polybenzoxazole fibers .

Several compounds share structural similarities with 2,5-diaminobenzene-1,4-diol. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Characteristics
2,5-Diaminobenzene-1,4-dithiolContains thiol groups instead of hydroxyl groupsDifferent reactivity due to sulfur presence
2,5-DiaminophenolLacks one hydroxyl groupMore limited functionality compared to 2,5-diaminobenzene-1,4-diol
2,5-DiaminobenzeneBase compound without dihydrochloride formLacks chloride ions which may affect solubility

Uniqueness

The uniqueness of 2,5-diaminobenzene-1,4-diol lies in its combination of amino and hydroxyl groups. This combination provides distinct chemical reactivity and versatility that are not found in many similar compounds. Its ability to participate in various

XLogP3

-0.2

Wikipedia

2,5-diaminobenzene-1,4-diol

Dates

Modify: 2023-07-17

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